molecular formula C12H21NO2 B2382827 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-43-0

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2382827
CAS RN: 2287261-43-0
M. Wt: 211.305
InChI Key: HEJQFIIJEVAFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMPA belongs to the class of non-natural amino acids and is a potent agonist of the AMPA receptor, a subtype of the ionotropic glutamate receptor.

Mechanism of Action

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid binds to the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor and induces a conformational change, leading to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the postsynaptic membrane and leads to the generation of an excitatory postsynaptic potential (EPSP). The EPSP can trigger the firing of an action potential and the transmission of the signal to the next neuron.
Biochemical and Physiological Effects:
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several biochemical and physiological effects. It enhances the release of neurotransmitters, such as dopamine and acetylcholine, and increases the activity of various enzymes, including protein kinase C and mitogen-activated protein kinase. 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to improve cognitive function and memory in animal models and humans. It also exhibits neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a potent and selective agonist of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor, allowing for precise control of receptor activation. It is also stable and can be stored for long periods. However, 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, requiring the use of organic solvents for administration.

Future Directions

There are several future directions for the research of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the development of novel 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor modulators with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor in various neurological and psychiatric disorders, such as depression and schizophrenia. The use of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in combination with other drugs or therapies is also an area of potential research, as it may enhance the efficacy of existing treatments. Finally, the development of new techniques for the delivery of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic potential.

Synthesis Methods

The synthesis of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the protection of the carboxylic acid group of glycine with a tert-butyl ester. The second step involves the formation of a bicyclic ring system by reacting the protected amino acid with norbornene. The third step is the deprotection of the tert-butyl ester group, followed by the introduction of a methylbutyl substituent at the C-3 position of the bicyclic ring. The final step involves the deprotection of the amino group, resulting in the formation of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.

Scientific Research Applications

2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively used in scientific research due to its ability to selectively activate the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor. The 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor is a subtype of the ionotropic glutamate receptor and is involved in the regulation of synaptic plasticity, learning, and memory. 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been used to study the role of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor in various physiological and pathological conditions, including neurodegenerative diseases, epilepsy, and addiction.

properties

IUPAC Name

2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-8(2)3-4-11-5-12(6-11,7-11)9(13)10(14)15/h8-9H,3-7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJQFIIJEVAFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC12CC(C1)(C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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